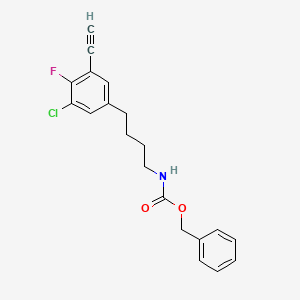

Benzyl (4-(3-chloro-5-ethynyl-4-fluorophenyl)butyl)carbamate

Description

Properties

Molecular Formula |

C20H19ClFNO2 |

|---|---|

Molecular Weight |

359.8 g/mol |

IUPAC Name |

benzyl N-[4-(3-chloro-5-ethynyl-4-fluorophenyl)butyl]carbamate |

InChI |

InChI=1S/C20H19ClFNO2/c1-2-17-12-16(13-18(21)19(17)22)10-6-7-11-23-20(24)25-14-15-8-4-3-5-9-15/h1,3-5,8-9,12-13H,6-7,10-11,14H2,(H,23,24) |

InChI Key |

HDNLCXADJRGKNN-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=C(C(=CC(=C1)CCCCNC(=O)OCC2=CC=CC=C2)Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (4-(3-chloro-5-ethynyl-4-fluorophenyl)butyl)carbamate typically involves multi-step organic reactions. One common approach is the reaction of 4-(3-chloro-5-ethynyl-4-fluorophenyl)butylamine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or distillation.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of carbonyl-containing derivatives.

Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them into amines or alcohols, respectively.

Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the phenyl ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

Benzyl (4-(3-chloro-5-ethynyl-4-fluorophenyl)butyl)carbamate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Benzyl (4-(3-chloro-5-ethynyl-4-fluorophenyl)butyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The ethynyl and fluorophenyl groups contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest analogs include halogenated benzene derivatives and carbamate-containing arylalkyl compounds. Below is a comparative analysis based on substituent patterns, reactivity, and crystallographic data availability.

Halogenated Phenyl Derivatives

(a) 3-Chloro-4-fluorobenzyl Alcohol (CAS 657492-84-7)

- Structural Similarity : Shares chloro and fluoro substituents on the phenyl ring but lacks the ethynyl group and carbamate chain.

- Reactivity: The hydroxyl group enables esterification or oxidation, whereas the ethynyl group in the target compound permits click chemistry or Sonogashira coupling.

- Crystallography : Likely analyzed via SHELX programs for small-molecule refinement, as these tools dominate the field .

(b) 3,5-Dichloro-2,4-difluoroaniline (CAS 1003715-84-5)

- Structural Similarity : Features multiple halogen substituents but lacks the extended aliphatic chain and carbamate functionality.

- Applications : Primarily serves as a building block for agrochemicals or pharmaceuticals. The target compound’s carbamate group may enhance stability or bioactivity.

Carbamate-Functionalized Analogs

(a) Hexyl Benzoate (CAS 6789-88-4)

- Structural Similarity : Contains a benzyl ester group but lacks halogenation and the ethynyl moiety.

- Physicochemical Properties : Lower polarity compared to the target compound due to the absence of electronegative substituents.

(b) Methyl 2,4-Dichlorobenzoate (CAS 65726-86-5)

- Structural Similarity : Dichlorinated aromatic ring with an ester group; shorter alkyl chain vs. the butylcarbamate chain in the target compound.

- Reactivity : The methyl ester is more prone to hydrolysis than the benzyl carbamate, which may exhibit greater stability under basic conditions.

Data Table: Key Properties of Selected Compounds

Research Findings and Challenges

- Crystallographic Analysis: The target compound’s structure determination would likely employ SHELXT for integrated space-group resolution and SHELXL for refinement, given their dominance in small-molecule crystallography .

- Synthetic Challenges : Introducing the ethynyl group requires controlled conditions (e.g., palladium-catalyzed coupling), contrasting with simpler halogenation methods used for analogs like 3-chloro-4-fluorobenzyl alcohol .

Q & A

Q. Purity Validation :

- HPLC : Use a C18 column with UV detection (λ = 254 nm); retention time consistency indicates purity .

- NMR Spectroscopy : Compare H and C NMR spectra to theoretical predictions (e.g., δ ~2.5 ppm for the butyl chain protons; aromatic protons at δ 6.8–7.4 ppm) .

Basic Question: What analytical techniques are critical for confirming the compound’s structural integrity?

Answer:

- X-Ray Crystallography : Resolve the 3D structure using SHELXL for refinement. Key parameters: R-factor < 0.05, wR2 < 0.10, and goodness-of-fit ~1.0 .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 379.12 for CHClFNO) .

- FT-IR : Identify carbamate C=O stretch (~1700 cm) and ethynyl C≡C stretch (~2100 cm) .

Advanced Question: How can researchers resolve contradictions between spectroscopic data (e.g., NMR vs. X-ray) for this compound?

Answer:

Contradictions often arise from dynamic processes (e.g., rotamers in solution) or crystallographic disorder. Strategies include:

- Variable-Temperature NMR : Identify coalescence temperatures for conformational exchange .

- DFT Calculations : Compare experimental NMR shifts with computational models (e.g., B3LYP/6-31G* basis set) .

- Twinned Crystal Analysis : Use SHELXL’s TWIN/BASF commands to refine twinned datasets and validate bond lengths/angles .

Advanced Question: What challenges arise during crystallographic refinement of this compound, and how are they addressed?

Answer:

Challenges :

- Disordered Ethynyl Groups : Dynamic rotation in the crystal lattice causes electron density smearing.

- Anisotropic Thermal Motion : Fluorine and chlorine atoms exhibit high displacement parameters.

Q. Solutions :

- Apply SHELXL’s PART/SUMP restraints to model disorder .

- Use anisotropic refinement with ISOR/SADI constraints for halogen atoms .

- Validate with Hirshfeld surface analysis to assess intermolecular interactions (e.g., C–H···O hydrogen bonds) .

Advanced Question: How can the compound’s reactivity with biological targets be systematically studied?

Answer:

- Molecular Docking : Use AutoDock Vina to predict binding modes with enzymes (e.g., cytochrome P450). Key parameters: grid size = 25 Å, exhaustiveness = 50 .

- Kinetic Assays : Measure inhibition constants (K) via fluorometric assays (e.g., substrate depletion at λ = 280 nm, λ = 340 nm) .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS over 60 minutes .

Basic Question: What are the stability considerations for this compound under varying experimental conditions?

Answer:

- Thermal Stability : Conduct TGA/DSC to determine decomposition onset (~200°C). Store at -20°C in amber vials to prevent photodegradation .

- pH Sensitivity : Hydrolyzes in acidic/basic conditions (t < 1 hr at pH < 3 or >10). Use neutral buffers (e.g., PBS pH 7.4) for biological assays .

- Oxidative Stability : Susceptible to ethynyl group oxidation. Add antioxidants (e.g., 0.1% BHT) to stock solutions .

Advanced Question: How can researchers design experiments to investigate substituent effects on the compound’s bioactivity?

Answer:

- SAR Studies : Synthesize analogs with modified substituents (e.g., replace Cl with Br or F with CF). Compare IC values against target proteins .

- Free Energy Perturbation (FEP) : Calculate relative binding affinities using molecular dynamics simulations (e.g., Desmond, 100 ns trajectories) .

- Crystallographic Overlay : Superpose analog structures (e.g., PDB files) to identify steric/electronic influences on binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.